molecular formula C21H23NO3 B5178330 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide

Cat. No.: B5178330
M. Wt: 337.4 g/mol
InChI Key: SYWKHTFVFXAXFB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide: is a complex organic compound that features a benzodioxin ring fused with a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable cyclopentanecarboxamide derivative. The reaction is often carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide is unique due to its combination of a benzodioxin ring with a cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(21(12-6-7-13-21)16-8-2-1-3-9-16)22-14-17-15-24-18-10-4-5-11-19(18)25-17/h1-5,8-11,17H,6-7,12-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWKHTFVFXAXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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